molecular formula C12H9ClFN3O2 B568943 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine CAS No. 905586-93-8

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine

Cat. No.: B568943
CAS No.: 905586-93-8
M. Wt: 281.671
InChI Key: WUURADJZJGGVCZ-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine is a functionalized pyridine derivative designed for advanced chemical biology and medicinal chemistry research. This compound integrates multiple pharmacophores—a chloro-substituted pyridine, a fluorobenzyl group, and a nitro amine—making it a versatile intermediate for constructing more complex molecules. Its primary research value lies in its potential as a key precursor in the synthesis of small-molecule inhibitors, particularly for investigating kinase signaling pathways . The structural motif of a chloro-nitro pyridine is frequently explored in the development of covalent inhibitors that target specific oncogenic proteins, such as KRAS mutants . Furthermore, the scaffold is of significant interest for the design of heterobifunctional compounds, including PROTACs (Proteolysis Targeting Chimeras), which are used to induce targeted protein degradation as a novel therapeutic strategy . Researchers can utilize this compound to probe critical biological processes and develop new chemical probes for undrugged targets in areas like oncology and neurodegenerative diseases. This product is intended for use in laboratory research applications only.

Properties

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O2/c13-11-6-5-10(17(18)19)12(16-11)15-7-8-1-3-9(14)4-2-8/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUURADJZJGGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the pyridine ring.

    Substitution: The substitution of the nitro group with a fluorophenylmethyl group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the compound meets the required specifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-N-[(4-fluorophenyl)methyl]-2-pyridinamine .

Scientific Research Applications

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing primarily in substituents or heterocyclic cores:

Compound Name Heterocyclic Core Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine Pyridazine 6-Cl, 3-NO₂, 2-(4-fluorobenzyl) C₁₁H₉ClFN₃ 237.66 Nitro group enhances reactivity
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Pyridazine 6-Cl, 3-NH-(2-methoxyphenyl) C₁₁H₁₀ClN₃O 251.67 Methoxy group improves solubility
4-Chloro-N-(4-chlorophenyl)-6-methyl-2-pyrimidinamine Pyrimidine 4-Cl, 6-CH₃, 2-NH-(4-chlorophenyl) C₁₁H₁₀Cl₂N₃ 270.12 Dual Cl substituents increase stability
N-(4-fluorobenzyl)-6-chloropyrimidin-4-amine Pyrimidine 6-Cl, 4-NH-(4-fluorobenzyl) C₁₁H₁₀ClFN₃ 252.67 Fluorine enhances bioavailability

Physicochemical and Electronic Properties

  • Nitro vs. Methoxy Groups: The nitro group in the target compound (-NO₂) is electron-withdrawing, reducing electron density on the pyridazine ring and favoring electrophilic substitution. In contrast, the methoxy group (-OCH₃) in 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine is electron-donating, increasing solubility in polar solvents .
  • Heterocyclic Core: Pyridazine (two adjacent nitrogen atoms) vs. Pyridazine derivatives often exhibit stronger intermolecular interactions due to their planar structure .
  • Halogen Effects : The 4-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to the dichlorophenyl group in 4-Chloro-N-(4-chlorophenyl)-6-methyl-2-pyrimidinamine, which could increase toxicity .

Biological Activity

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine (CAS Number: 905586-93-8) is a chemical compound with a complex structure that includes a pyridine ring, a nitro group, and a chlorinated phenyl moiety. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C₁₂H₉ClFN₂O₂, with a molecular weight of approximately 281.67 g/mol. The compound features:

  • Chloro group at the 6-position of the pyridine ring
  • Nitro group at the 3-position
  • Fluorophenylmethyl group attached to the nitrogen atom

These functional groups are critical in determining its biological interactions and therapeutic potential.

Preliminary studies indicate that this compound may function as an allosteric modulator of neurotransmitter transporters, particularly influencing dopamine uptake. This modulation suggests possible therapeutic applications in conditions characterized by dopamine dysregulation, such as Parkinson's disease and schizophrenia.

Antimicrobial and Anticancer Properties

Research has explored the antimicrobial and anticancer properties of this compound. Its structural components allow for interactions with various biological targets, potentially leading to:

  • Inhibition of bacterial growth: Similar compounds have shown effectiveness against various pathogens.
  • Anticancer activity: The compound may induce apoptosis in cancer cells or inhibit cell proliferation through specific pathways.

Neuropharmacological Effects

The modulation of neurotransmitter systems indicates that this compound could be beneficial in treating neurological disorders. Studies suggest that it may enhance dopamine signaling, which is crucial for motor control and mood regulation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-fluorobenzyl)-3-nitro-2-pyridinamineSimilar nitro and pyridine structureDifferent substituent patterns on the pyridine ring
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amineContains additional chloro groupVariation in position of substituents
3-Nitro-4-pyridyl isocyanateNitro group on a different positionUtilized for different synthetic pathways

These comparisons illustrate how variations in substituent positioning can significantly influence biological activities and applications.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Dopaminergic Modulation: A study demonstrated that similar structures could enhance dopamine receptor activity, suggesting potential applications in treating dopamine-related disorders.
  • Antimicrobial Efficacy: Research showed that compounds with nitro groups exhibit varying degrees of antibacterial activity against resistant strains, indicating that modifications to the pyridine structure can enhance therapeutic efficacy .
  • Cancer Cell Line Studies: In vitro studies revealed that derivatives similar to this compound could induce apoptosis in specific cancer cell lines through targeted pathways .

Q & A

Basic: What are the established synthetic routes for 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, nitration, and functional group protection/deprotection. Key steps include:

  • Chlorination and Nitration : Introducing chloro and nitro groups to the pyridine ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to prevent over-nitration .
  • Benzylation : Coupling the 4-fluorobenzyl group via a Buchwald-Hartwig amination or Ullmann-type reaction, requiring palladium catalysts and elevated temperatures (80–120°C) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the pure product.
    Critical Parameters : Reaction time, solvent polarity (e.g., DMF for solubility), and inert atmosphere (N₂/Ar) to avoid side reactions .

Basic: Which spectroscopic and chromatographic methods are used to confirm the compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl and pyridine rings) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 322.05 for C₁₂H₉ClFN₃O₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s nitro-group orientation?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines the nitro group’s spatial arrangement. For example:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts .
  • Refinement : SHELXL’s least-squares algorithms optimize bond angles and torsional parameters, distinguishing between ortho and para nitro configurations .
    Example : A related pyridinamine derivative showed a nitro-group torsion angle of 12.5°, confirmed via anisotropic displacement parameters .

Advanced: What strategies minimize competing side reactions during fluorophenyl coupling?

Answer:

  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos systems to enhance selectivity for C–N bond formation over aryl halide dimerization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing byproducts like dehalogenated pyridine .
  • Kinetic Control : Lower reaction temperatures (60–80°C) and shorter reaction times (<12 hr) suppress nitro-group reduction .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., kinases or GPCRs). The nitro group’s electron-withdrawing nature enhances H-bonding with catalytic residues .
  • MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-receptor complexes, with RMSD <2.0 Å indicating robust binding .

Advanced: How to address discrepancies in reported biological activity data for this compound?

Answer:

  • Purity Validation : Re-analyze batches via LC-MS to rule out impurities (e.g., dechlorinated byproducts) affecting bioassay results .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability in IC₅₀ values .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies, identifying outliers linked to solvent choice (DMSO vs. saline) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric Synthesis : Catalytic asymmetric benzylation with BINAP ligands ensures >90% enantiomeric excess (ee) .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Answer:

  • pH Stability : Degrades rapidly in alkaline conditions (pH >9) via nitro-group hydrolysis. Stable in pH 4–7 buffers for >48 hr .
  • Thermal Stability : Decomposition onset at 180°C (DSC analysis), requiring storage at –20°C in amber vials to prevent photodegradation .

Advanced: How does the fluorophenyl moiety influence the compound’s electronic properties?

Answer:

  • Electron-Withdrawing Effect : The fluorine atom increases the pyridine ring’s electron deficiency, enhancing reactivity in SNAr reactions (Hammett σₚ = +0.06) .
  • Planarity : Fluorophenyl’s planar structure facilitates π-π stacking in crystal packing, confirmed by SCXRD (interplanar distance ~3.5 Å) .

Advanced: What role does nitro-group positioning play in modulating biological activity?

Answer:

  • Meta vs. Para Nitro : Para-nitro derivatives show 10-fold higher kinase inhibition due to optimal hydrogen bonding with ATP-binding pockets (MD simulations) .
  • Redox Activity : The nitro group’s reduction potential (–0.8 V vs. Ag/AgCl) correlates with prodrug activation in hypoxic tumor environments .

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